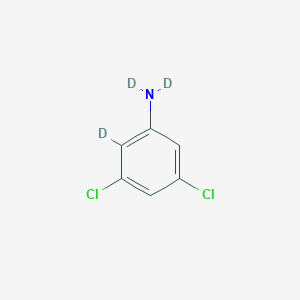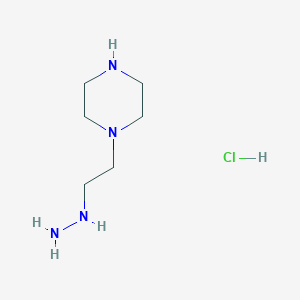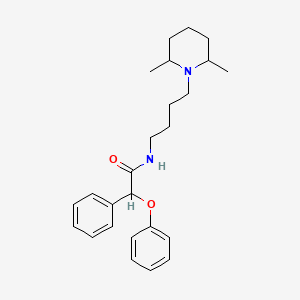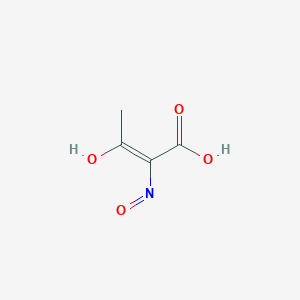
3,3'-Difluorobenzaldazine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to 3,3'-Difluorobenzaldazine, such as indazoles, involves reactions such as the condensation of o-fluorobenzaldehydes with hydrazine (Lukin, Hsu, Fernando, & Leanna, 2006). Other methods include the reaction of perfluorinated dihydroxybenzenes with dichlorotriazines for synthesizing electron-deficient oxacalix[2]arene[2]triazines (Yang, Chen, Wang, Zhao, & Wang, 2013).
Molecular Structure Analysis
The molecular structure and electrostatic properties of similar fluorinated compounds can be studied using various spectroscopic methods and computational techniques. For instance, the structure of fluorinated indazoles was characterized using high-resolution mass spectroscopy and NMR spectroscopy (Hathaway, Day, Lewis, & Glaser, 1998).
Chemical Reactions and Properties
The chemical reactions of fluorinated compounds can involve various pathways. For example, the reaction of fluorinated oxadiazoles with hydrazine leads to the formation of different fluorinated products depending on the reaction conditions (Buscemi, Pace, Piccionello, Macaluso, Vivona, Spinelli, & Giorgi, 2005).
Physical Properties Analysis
The physical properties of fluorinated compounds are often characterized by techniques such as differential scanning calorimetry (DSC) and Fourier transform infrared (FT-IR) spectroscopy. A study on o-trifluoroacetamide functional benzoxazine, a related compound, illustrates this approach (Zhang, Han, Froimowicz, & Ishida, 2017).
Chemical Properties Analysis
The chemical properties of fluorinated heterocyclic compounds are explored through various synthetic strategies. The generation of difluorocarbenes, for example, is a method used for introducing fluorinated one carbon units into carbonyl and related compounds (Fuchibe & Ichikawa, 2023).
Applications De Recherche Scientifique
Summary of the Application
DFB is used as a positive allosteric modulator for metabotropic glutamate subtype 5 (mGluR5) receptors . This modulation enhances the amplitude of field potentials induced by N-methyl-D-aspartate (NMDA), an ionotropic glutamate receptor .
Methods of Application or Experimental Procedures
The study used the multi-electrode dish (MED) system to observe field potentials in hippocampal slices of mice . DFB did not alter the basal field potentials but enhanced the amplitude of field potentials induced by NMDA .
Results or Outcomes
The inhibitory action of ketamine on NMDA-induced response was reversed by DFB . This suggests that DFB can potentiate NMDA receptor activation and reverse NMDA receptor suppression induced by NMDA antagonists .
2. Allosteric Modulation of G Protein Coupled Receptors
Summary of the Application
DFB is a positive modulator for mGluR5, a type of GPCR . Small changes in the chemical structures of ligands can switch their modulatory effects .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this application were not detailed in the source .
Results or Outcomes
DFB, as a positive modulator for mGluR5, demonstrates the potential for allosteric modulation in GPCR research .
Safety And Hazards
3,3’-Difluorobenzaldazine may cause respiratory irritation, serious eye irritation, and skin irritation . It should be stored under desiccated conditions and under inert gas .
Relevant Papers One relevant paper is "Interaction of Novel Positive Allosteric Modulators of Metabotropic Glutamate Receptor 5 with the Negative Allosteric Antagonist Site Is Required for Potentiation of Receptor Responses" . This paper suggests that 3,3’-Difluorobenzaldazine and other allosteric potentiators act by binding to the same allosteric site as the negative allosteric modulators of mGluR5 .
Propriétés
IUPAC Name |
(E)-1-(3-fluorophenyl)-N-[(E)-(3-fluorophenyl)methylideneamino]methanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2N2/c15-13-5-1-3-11(7-13)9-17-18-10-12-4-2-6-14(16)8-12/h1-10H/b17-9+,18-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYMCVDNIIFNDJK-BEQMOXJMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=NN=CC2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)/C=N/N=C/C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701017667 | |
| Record name | 3-Fluoro-benzaldehyde [(3-Fluorophenyl)methylene]hydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701017667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3'-Difluorobenzaldazine | |
CAS RN |
15332-10-2 | |
| Record name | 3-Fluoro-benzaldehyde [(3-Fluorophenyl)methylene]hydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701017667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3'-Difluorobenzaldazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Vinyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1144067.png)
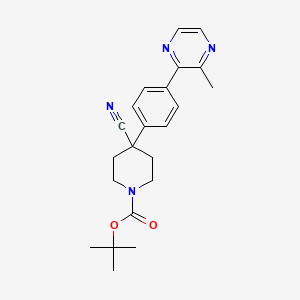

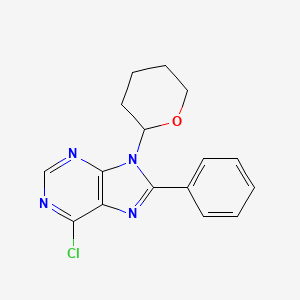
![(Z)-Methyl 2-(2-(N/'-(tert-butoxycarbonyl)carbaMiMidoyl)benzo[b]thiophen-4-yloxy)-2-phenylacetate](/img/no-structure.png)
![(1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane](/img/structure/B1144081.png)
![4-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1144082.png)
